JNJ-17203212 is a synthetic compound specifically designed as a transient receptor potential vanilloid 1 (TRPV1) antagonist. [, , , , , , , , , , , , ] TRPV1, often referred to as the "capsaicin receptor," is an ion channel found primarily on sensory neurons. [, , , , , , , , , ] Its activation leads to the sensation of pain and heat. [, , , ] JNJ-17203212 functions by binding to TRPV1 and preventing its activation by various stimuli, thereby inhibiting the downstream effects associated with TRPV1 activation. [, , , , , , , , , , , , ]
This compound has been extensively studied for its potential therapeutic applications in various conditions, including pain, cough, visceral hypersensitivity, and inflammation. [, , , , , , , , , , , , ]
JNJ-17203212 acts as a potent and selective antagonist of the TRPV1 receptor. [, , , , , , , , , , , , ] It binds to the receptor, preventing its activation by various agonists, including capsaicin (found in chili peppers), heat, low pH, and endogenous ligands like 12-hydroxyeicosatetraenoic acid (12-HETE). [, , , , , , , , , , ] By blocking TRPV1 activation, JNJ-17203212 effectively inhibits the influx of cations, such as calcium, into sensory neurons, thereby preventing the transmission of pain signals. [, , , , , , , , , , ] The compound has been shown to exhibit surmountable antagonism in some studies, meaning its effects can be overcome by increasing the concentration of the agonist. []
Studies investigating JNJ-17203212's mechanism of action utilize techniques like radioligand binding assays, fluorometric imaging plate reader assays, electrophysiology, and behavioral experiments in animal models. [, , , , , , , , , , , ] These studies highlight its potential as a therapeutic agent for various conditions where TRPV1 activity plays a significant role.
Pain Management: JNJ-17203212 effectively attenuates pain behaviors in rodent models of osteoarthritis, inflammatory pain, and colonic hypersensitivity. [, , ] For instance, it reduced weight-bearing asymmetry in a rat model of osteoarthritis pain and decreased visceral hypersensitivity in models of acute and chronic colonic hypersensitivity. [, ]
Cough Suppression: Studies demonstrate that JNJ-17203212 exhibits antitussive effects in guinea pig models of cough induced by citric acid and prostaglandin E2. [, , , ] It was found to be as effective as codeine in attenuating capsaicin-evoked coughs. []
Visceral Hypersensitivity: Research suggests that JNJ-17203212 can potentially treat functional bowel disorders characterized by abdominal hypersensitivity, such as irritable bowel syndrome. [] This is supported by its ability to reduce sensitivity to luminal distension in a rat model of colonic hypersensitivity. []
Inflammation: Studies indicate that JNJ-17203212 might play a role in modulating inflammatory responses. [] For example, it was shown to reduce the expression of proinflammatory mediators, like IL-8 and eotaxin-1, in human esophageal epithelial cells exposed to acid, suggesting a potential role in managing gastroesophageal reflux disease (GERD). []
Investigating Sensory Nerve Function: JNJ-17203212 serves as a valuable tool for studying the role of TRPV1 in various physiological and pathological processes. [, , , , ] It has been used to elucidate the contribution of TRPV1 to cutaneous thermal nociceptive sensitivity in different mouse strains. [] Furthermore, it has been used to investigate the involvement of TRPV1 in the late asthmatic response in animal models. []
Clinical Trials: Despite promising preclinical results, JNJ-17203212 has not progressed to large-scale clinical trials, possibly due to challenges like on-target-mediated hyperthermia observed with other TRPV1 antagonists. [] Future research should focus on addressing these challenges and exploring alternative delivery methods, such as intra-articular administration for localized effects. []
Understanding TRPV1 Subtypes: Emerging evidence suggests the existence of different TRPV1 receptor subtypes with distinct physiological roles. [] Future research should investigate whether JNJ-17203212 exhibits selectivity towards specific TRPV1 subtypes, potentially enabling more targeted therapeutic interventions with fewer side effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: